(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid is an metabolite of Cefmetazole, an semi-synthetic antibiotic derived from Cephamycin. 7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid have also shown bactericidal activity in various studies.
Scientific Research Applications
Synthesis and Characterization
- This compound is synthesized through processes involving hydrolysis, protection of amino groups, and esterification. For instance, one related compound, Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, demonstrates a synthesis process yielding an 84.6% product through IR and 1HNMR characterization (Deng Fu-li, 2007).
Role in Drug Carrier Development
- Compounds in this category have been explored for their potential in drug delivery systems. For example, a cephalosporin derivative synthesized from this compound class can act as a carrier for a broad range of drugs containing an amino group, showcasing its versatility in medicinal chemistry (Lorena Blau et al., 2008).
Structural Analyses and Modifications
- Various structural modifications and analyses of this compound have been conducted to understand its properties better. For instance, the synthesis of (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid benzhydryl ester involves acylation, oxidation, and protection processes, yielding a product with a 30% overall yield (Yuan Zhe-dong, 2007).
Antibacterial Properties Exploration
- Studies have compared the antibacterial activities of various derivatives of this compound with other β-Lactam compounds, indicating its significance in developing new antibacterial agents. For example, one study found a specific compound less active against Staphylococcus aureus compared to other cephalosporins but more active against Enterobacteriaceae (H. Neu et al., 1979).
properties
IUPAC Name |
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7S2/c1-8(19)25-5-9-6-27-14-15(24-2,17-10(20)7-26-4-3-16)13(23)18(14)11(9)12(21)22/h14H,4-7H2,1-2H3,(H,17,20)(H,21,22)/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLBTONHQIDNMX-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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